4-Chloro-5-[(4-chlorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one
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Overview
Description
4-Chloro-5-((4-chlorobenzyl)oxy)-2-hexylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class This compound is characterized by the presence of a pyridazinone core substituted with chloro and hexyl groups, as well as a chlorobenzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((4-chlorobenzyl)oxy)-2-hexylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Hexyl Group: The hexyl group can be introduced via alkylation reactions using hexyl halides in the presence of a strong base such as sodium hydride or potassium carbonate.
Etherification: The final step involves the etherification of the pyridazinone core with 4-chlorobenzyl alcohol in the presence of a suitable catalyst such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-((4-chlorobenzyl)oxy)-2-hexylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The chloro substituents can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazinones with various functional groups.
Scientific Research Applications
4-Chloro-5-((4-chlorobenzyl)oxy)-2-hexylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-5-((4-chlorobenzyl)oxy)-2-hexylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-((4-chlorobenzyl)oxy)-2-fluorophenyl)boronic acid
- 2-Chlorobenzyl alcohol
Comparison
4-Chloro-5-((4-chlorobenzyl)oxy)-2-hexylpyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of both chloro and hexyl groups. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
88094-41-1 |
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Molecular Formula |
C17H20Cl2N2O2 |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
4-chloro-5-[(4-chlorophenyl)methoxy]-2-hexylpyridazin-3-one |
InChI |
InChI=1S/C17H20Cl2N2O2/c1-2-3-4-5-10-21-17(22)16(19)15(11-20-21)23-12-13-6-8-14(18)9-7-13/h6-9,11H,2-5,10,12H2,1H3 |
InChI Key |
YGKDGCSSSZNXAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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